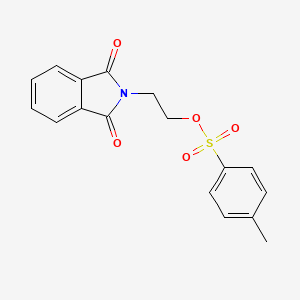

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate

描述

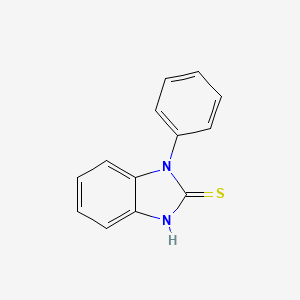

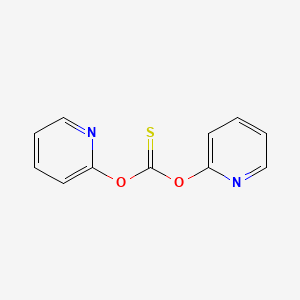

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a phthalimide moiety linked to a tosyl group via an ethyl bridge. The phthalimide group is known for its stability and ability to form strong interactions, while the tosyl group is often used as a leaving group in organic synthesis .

作用机制

Target of Action

Phthalimide derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes like monoamine oxidases (maos) .

Mode of Action

It’s known that the compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes . This suggests that it may interact with its targets through the formation of chelate complexes.

Result of Action

It’s known that the compound is used for radiolabeling purposes , suggesting that it may be used to track the distribution and localization of other molecules in biological systems.

生化分析

Biochemical Properties

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly in the context of radiolabeling and enzyme interactions. The compound is known to interact with various enzymes and proteins, facilitating the attachment of chelate functionalities for radiolabeling purposes . The phthalimide moiety in this compound is involved in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity and specificity . Additionally, the tosyl group can act as a leaving group in nucleophilic substitution reactions, making the compound a versatile reagent in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . For instance, the compound’s interaction with kinases and phosphatases can result in changes in phosphorylation states of target proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound has been observed to impact gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The phthalimide moiety of the compound can form stable complexes with metal ions, which are essential cofactors for many enzymes . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can induce conformational changes in proteins, affecting their activity and function . The tosyl group, on the other hand, can participate in covalent modification of target proteins, further modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . These degradation products can have different biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged modulation of signaling pathways and gene expression . The extent and nature of these effects can vary depending on the specific experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exert beneficial effects on cellular function and biochemical reactions without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic reactions can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it can inhibit or activate enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its interaction with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, the phthalimide moiety can facilitate the compound’s localization to the nucleus by interacting with nuclear import receptors . Similarly, the tosyl group can direct the compound to the endoplasmic reticulum by interacting with ER-resident proteins . These subcellular localizations can influence the compound’s ability to modulate specific cellular processes and biochemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of phthalimide with ethylene glycol and p-toluenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new compounds.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and p-toluenesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine would yield a substituted amide.

Hydrolysis: The major products are phthalimide and p-toluenesulfonic acid.

科学研究应用

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of amides and esters.

Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.

相似化合物的比较

Similar Compounds

N-(2-Tosylethyl)phthalimide: Similar in structure, with a tosyl group attached to the ethyl bridge.

N-(2-Bromoethyl)phthalimide: Contains a bromo group instead of a tosyl group, leading to different reactivity.

N-(2-Chloroethyl)phthalimide: Contains a chloro group, offering different reactivity and applications.

Uniqueness

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate is unique due to the presence of both the phthalimide and tosyl groups, which confer stability and reactivity, respectively. This combination makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

属性

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-12-6-8-13(9-7-12)24(21,22)23-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQKERNQORAPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280961 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-83-3 | |

| Record name | 5460-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the main structural feature of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate?

A1: This molecule consists of two main parts: a tosyl group (containing the 4-methylbenzenesulfonate portion) and a phthalimide moiety (the 1,3-Dioxoisoindolin-2-yl part). These two groups are connected by an ethylene bridge, and the molecule adopts a folded conformation. The benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety are oriented face-to-face due to this folding [].

Q2: What is the purpose of the reported structural features of this compound?

A2: The abstract mentions that this compound is used for attaching chelating functionalities. This implies that the tosyl group likely acts as a leaving group in further reactions. The phthalimide moiety could then serve as a scaffold for attaching the desired chelating group, which is important for radiolabeling purposes [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B1361454.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)